Carbamicacid, N-(2-bromoethyl)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

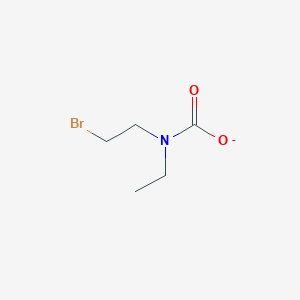

Ácido carbámico, N-(2-bromoethyl)-, éster etílico: es un compuesto orgánico con la fórmula molecular C5H10BrNO2 y un peso molecular de 196.04 g/mol . También se conoce por su nombre IUPAC carbamato de etilo N-(2-bromoethyl) . Este compuesto es un derivado del ácido carbámico y se caracteriza por la presencia de un grupo bromoethyl unido al átomo de nitrógeno del éster carbamato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido carbámico, N-(2-bromoethyl)-, éster etílico típicamente implica la reacción de cloroformiato de etilo con 2-bromoetilamina . La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente implican mantener la temperatura alrededor de 0-5°C para controlar la naturaleza exotérmica de la reacción.

Métodos de producción industrial: A escala industrial, la producción de ácido carbámico, N-(2-bromoethyl)-, éster etílico sigue una ruta sintética similar pero con condiciones de reacción optimizadas para asegurar mayores rendimientos y pureza. El proceso implica el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la eficiencia de la síntesis. El producto se purifica luego utilizando técnicas como la destilación o la cristalización para obtener el compuesto deseado en alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido carbámico, N-(2-bromoethyl)-, éster etílico experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución nucleofílica: El grupo bromoethyl puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.

Reacciones de oxidación: El compuesto puede ser oxidado para formar óxidos correspondientes u otros derivados.

Reacciones de reducción: La reducción del grupo bromoethyl puede conducir a la formación de derivados de carbamato de etilo.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como o en presencia de un solvente aprótico polar como (DMF) se usan comúnmente.

Oxidación: Agentes oxidantes como o en condiciones ácidas.

Reducción: Agentes reductores como o en condiciones anhidras.

Principales productos formados:

Sustitución nucleofílica: Formación de carbamatos sustituidos.

Oxidación: Formación de óxidos de carbamato.

Reducción: Formación de derivados de carbamato de etilo.

Aplicaciones Científicas De Investigación

El ácido carbámico, N-(2-bromoethyl)-, éster etílico tiene varias aplicaciones en la investigación científica, incluyendo:

Química:

- Utilizado como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

- Empleado en la síntesis de compuestos heterocíclicos e intermediarios farmacéuticos .

Biología:

- Actúa como un agente de entrecruzamiento en la modificación de biomoléculas.

- Utilizado en el estudio de la inhibición enzimática y la modificación de proteínas .

Medicina:

- Investigado por su uso potencial en el desarrollo de agentes antivirales y anticancerígenos .

- Utilizado en la síntesis de profármacos que pueden activarse in vivo.

Industria:

- Utilizado en la producción de agroquímicos y plaguicidas .

- Empleado en la fabricación de espumas de poliuretano y recubrimientos .

Mecanismo De Acción

El mecanismo de acción del ácido carbámico, N-(2-bromoethyl)-, éster etílico implica la alquilación de sitios nucleofílicos en moléculas diana. El grupo bromoethyl actúa como un electrófilo, reaccionando con nucleófilos como aminas , tioles o grupos hidroxilo en moléculas biológicas. Esta alquilación puede conducir a la inhibición de la actividad enzimática o la modificación de la función de la proteína , ejerciendo así sus efectos biológicos.

Comparación Con Compuestos Similares

Compuestos similares:

Carbamato de bencilo: Similar en estructura pero con un grupo bencilo en lugar de un grupo bromoethyl.

Carbamato de tert-butilo N-(2-bromoethyl): Compuesto similar con un grupo tert-butilo en lugar de un grupo etilo.

N-Boc-2-aminoethilamina: Contiene un grupo amino protegido con Boc en lugar de un grupo bromoethyl.

Unicidad: El ácido carbámico, N-(2-bromoethyl)-, éster etílico es único debido a su grupo bromoethyl , que proporciona reactividad específica para reacciones de sustitución nucleofílica. Esto lo convierte en un intermedio valioso en la síntesis orgánica y una herramienta útil en estudios biológicos para la modificación de proteínas y la inhibición enzimática .

Propiedades

Fórmula molecular |

C5H9BrNO2- |

|---|---|

Peso molecular |

195.03 g/mol |

Nombre IUPAC |

N-(2-bromoethyl)-N-ethylcarbamate |

InChI |

InChI=1S/C5H10BrNO2/c1-2-7(4-3-6)5(8)9/h2-4H2,1H3,(H,8,9)/p-1 |

Clave InChI |

JCMRAMSLTNWYMQ-UHFFFAOYSA-M |

SMILES canónico |

CCN(CCBr)C(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)

![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)

![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)

![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)

![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)